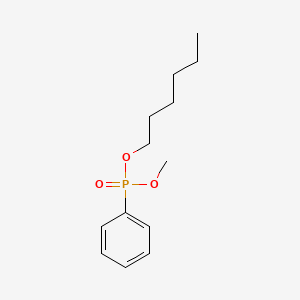

Hexyl methyl phenylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

820260-98-8 |

|---|---|

Molecular Formula |

C13H21O3P |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

[hexoxy(methoxy)phosphoryl]benzene |

InChI |

InChI=1S/C13H21O3P/c1-3-4-5-9-12-16-17(14,15-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |

InChI Key |

NSFCLJTUEDACFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Phosphonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphonate (B1237965) esters. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Spectroscopy in Phosphonate Characterization

Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the case of hexyl methyl phenylphosphonate (B1237145), the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the hexyl, methyl, and phenyl groups.

The protons of the phenyl group, being in an aromatic system, would typically appear in the downfield region of the spectrum, usually between 7.4 and 7.8 ppm. amazonaws.com These signals often present as complex multiplets due to coupling with each other and with the phosphorus atom. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a doublet around 3.7 ppm due to coupling with the phosphorus atom (³J(P,H) ≈ 11 Hz). amazonaws.com The protons of the hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) would show a series of signals. The methylene (B1212753) protons adjacent to the oxygen (P-O-CH₂-) would be found around 4.0-4.2 ppm, appearing as a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom. amazonaws.com The other methylene groups of the hexyl chain would appear further upfield, between approximately 1.2 and 1.7 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

To illustrate, the expected ¹H NMR chemical shifts for a similar compound, diethyl phenylphosphonate, are presented in the table below. amazonaws.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.39-7.82 | Multiplet | - |

| O-CH₂ | 3.99-4.17 | Multiplet | - |

| CH₃ | 1.28 | Triplet of doublets | J(H,H) = 7.0, J(P,H) = 2.3 |

Interactive Data Table: Expected ¹H NMR Data for Hexyl Methyl Phenylphosphonate (Note: This is a predictive table based on analogous compounds)

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenyl-H | ~7.4 - 7.8 | Multiplet | - |

| P-O-CH₃ | ~3.7 | Doublet | ³J(P,H) ≈ 11 |

| P-O-CH₂- | ~4.0 - 4.2 | Multiplet | - |

| -(CH₂)₄- | ~1.2 - 1.7 | Multiplet | - |

| -CH₃ (hexyl) | ~0.9 | Triplet | J(H,H) ≈ 7 |

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Environments and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds, as the ³¹P nucleus is 100% naturally abundant and has a spin of ½. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, making ³¹P NMR an excellent tool for identifying the type of phosphorus compound and for monitoring reactions involving phosphorus-containing species. researchgate.netoxinst.com

For pentavalent phosphorus compounds like phosphonate esters, the ³¹P chemical shifts typically appear in a well-defined region of the spectrum. For dialkyl phenylphosphonates, the ³¹P signal is generally observed between δ 16 and 22 ppm. amazonaws.com For instance, the ³¹P chemical shift for dimethyl phenylphosphonate is reported at 21.7 ppm, while for diethyl phenylphosphonate it is at 18.8 ppm. amazonaws.com Therefore, the ³¹P NMR spectrum of this compound would be expected to show a single resonance in this range. The spectrum is typically acquired with proton decoupling, resulting in a sharp singlet. Without decoupling, the signal would be split by the protons on the adjacent carbon atoms of the methyl and hexyl groups. huji.ac.il

Interactive Data Table: ³¹P NMR Data for Representative Phenylphosphonates

| Compound | ³¹P Chemical Shift (δ, ppm) |

| Dimethyl Phenylphosphonate | 21.7 amazonaws.com |

| Diethyl Phenylphosphonate | 18.8 amazonaws.com |

| Diisopropyl Phenylphosphonate | 16.6 amazonaws.com |

| Dibenzyl Phenylphosphonate | 17.6 amazonaws.com |

| This compound (Expected) | ~17-20 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In phosphonate esters, the carbon signals are often split into doublets due to coupling with the phosphorus atom.

In the ¹³C NMR spectrum of this compound, the carbons of the phenyl ring would appear in the aromatic region (δ 128-133 ppm). The carbon atom directly attached to the phosphorus (ipso-carbon) is typically found at a distinct chemical shift and shows a large one-bond coupling constant (¹J(P,C)). amazonaws.com The other aromatic carbons will also exhibit smaller two- and three-bond couplings to phosphorus. The methoxy carbon would appear as a doublet around δ 53 ppm, and the carbons of the hexyl group would be observed in the upfield region of the spectrum, with the carbon adjacent to the oxygen showing a characteristic downfield shift and coupling to phosphorus. amazonaws.comchemicalbook.com

The table below shows the ¹³C NMR data for diethyl phenylphosphonate as a reference. amazonaws.com

| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J(P,C), Hz) |

| C-P (ipso) | 128.3 | 187.9 |

| Aromatic C | 128.4 | 14.9 |

| Aromatic C | 131.7 | 9.9 |

| Aromatic C | 132.3 | 3.2 |

| O-CH₂ | 62.0 | 5.2 |

| CH₃ | 16.3 | 6.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₃H₂₁O₃P), the exact mass would be a key piece of information obtained from the mass spectrum. The fragmentation of phosphonate esters under electron ionization (EI) often involves cleavage of the ester groups. uoa.gr Common fragmentation pathways include the loss of the alkoxy groups (e.g., loss of ·OCH₃ and ·OC₆H₁₃) and rearrangements such as the McLafferty rearrangement, particularly for the longer hexyl chain. whitman.edu The fragmentation pattern for a related compound, diethyl N-phenylphosphoramidate, shows successive losses of ethylene (B1197577) from the molecular ion. uoa.gr Aromatic esters often show a strong molecular ion peak due to the stability of the aromatic ring. whitman.edu

Interactive Data Table: Key Ions in the Expected Mass Spectrum of this compound (Note: This is a predictive table)

| m/z | Possible Fragment | Fragmentation Pathway |

| 256 | [M]⁺ | Molecular Ion |

| 225 | [M - OCH₃]⁺ | Alpha cleavage |

| 171 | [M - OC₆H₁₃]⁺ | Alpha cleavage |

| 155 | [C₆H₅P(O)(OH)]⁺ | Rearrangement and cleavage |

| 91 | [C₆H₅CH₂]⁺ | Rearrangement (if applicable) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Phosphonate Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of trace levels of compounds in complex mixtures. nih.gov This method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase LC method would likely be employed for separation. The separated analyte would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar and semi-polar compounds like phosphonate esters. nih.govnih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the detection of the target analyte at very low concentrations. nih.gov This technique is widely used for the analysis of organophosphorus esters in environmental and biological samples. nih.govmdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis. It can detect and quantify elements at very low concentrations. nih.gov When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the speciation of elements in different chemical forms.

For the analysis of this compound, LC-ICP-MS can be used to quantify the amount of phosphorus present in the sample that is associated with this specific compound. nih.gov The sample is first introduced into the ICP, where it is atomized and ionized at high temperatures. The resulting phosphorus ions (³¹P⁺) are then detected by the mass spectrometer. A challenge in phosphorus detection by ICP-MS is the potential for polyatomic interferences. To overcome this, collision/reaction cell technology (CRC) or tandem mass spectrometry (ICP-MS/MS) can be employed. acs.orgresearchgate.net In this approach, a reaction gas such as oxygen is introduced into the cell to react with the phosphorus ion, shifting it to a different mass (e.g., PO⁺ at m/z 47) where interferences are minimal, thereby improving the detection limit and accuracy of the measurement. acs.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of phosphonate esters by identifying the key functional groups present in the molecule. acs.orgorientjchem.org These non-destructive methods provide a molecular fingerprint based on the vibrational modes of chemical bonds. irdg.org

In a molecule like this compound, the primary absorptions and scattering signals of interest are associated with the phosphoryl (P=O), phosphonate ester (P-O-C), carbon-phosphorus (C-P), aromatic (C=C), and aliphatic (C-H) bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds. The most prominent and characteristic peak in the IR spectrum of a phosphonate ester is the strong absorption from the P=O (phosphoryl) group stretch, which is highly sensitive to its chemical environment. optica.org The P-O-C stretching vibrations also give rise to strong, characteristic bands. irdg.orgspectroscopyonline.comorgchemboulder.com

Raman Spectroscopy : Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. The vibrations of the phenyl ring and the C-P bond often produce strong Raman signals. irdg.org For organophosphorus compounds, the P=S bond, if present, gives a characteristic Raman band between 600 and 700 cm⁻¹, though this can be obscured by benzene (B151609) ring vibrations. irdg.org

The key vibrational frequencies for identifying the functional groups within a phosphonate ester like this compound are summarized in the table below.

Table 1: Characteristic Vibrational Frequencies for Phosphonate Ester Functional Groups

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| P=O | Stretch | 1290–1250 | 1290–1250 | Strong (IR), Weak (Raman) |

| P-O-C (Alkyl) | Stretch | 1050–1030 | 1050–1030 | Strong (IR) |

| P-O-C (Aryl) | Stretch | 1240–1160 (asymmetric) | 1240–1160 | Strong (IR) |

| 994–855 (symmetric) | 994–855 | |||

| C-P (Aromatic) | Stretch | ~1440 | ~1440 | Medium (IR) |

| C-H (Aromatic) | Stretch | 3100–3000 | 3100–3000 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1600–1450 | 1600–1450 | Medium to Strong |

Note: The exact frequencies can shift based on the specific molecular structure, solvent, and physical state. optica.orglibretexts.orgopenstax.org

Chromatographic Separation Techniques for Phosphonate Esters

Chromatography is an essential tool for the separation, identification, and quantification of phosphonate esters from complex mixtures. apsnet.org The choice of chromatographic technique depends on the polarity, charge, and size of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phosphonate esters. nih.govnih.gov Reversed-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

In RP-HPLC, separation is based on the differential partitioning of analytes between the stationary and mobile phases. Less polar compounds, like many phosphonate esters with significant organic moieties, are retained longer on the column. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted (isocratic or gradient elution) to achieve optimal separation. nih.gov Quantification is achieved by integrating the peak area from a detector (e.g., UV-Vis or Mass Spectrometry) and comparing it to a calibration curve generated from standards.

Table 2: Illustrative RP-HPLC Conditions for Phosphonate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 25 mM NH₄HCO₃ |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient: e.g., 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25–40 °C |

| Detector | UV at 254 nm (for aromatic phosphonates) or Mass Spectrometry (MS) |

| Injection Volume | 10–20 µL |

Note: These are general conditions and must be optimized for specific analytes and matrices.

For more polar phosphonates or their degradation products that show poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. nih.govmerckmillipore.comthermofisher.com HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govthermofisher.comresearchgate.net

The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. thermofisher.com As the aqueous content of the mobile phase increases during a gradient elution, the polar analytes are eluted from the column. HILIC is particularly advantageous for its compatibility with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nih.govmerckmillipore.com

Ion Chromatography (IC) is the preferred method for the analysis of phosphonates that can exist as charged species, such as phosphonic acids or their corresponding anions. nih.gov This technique is highly relevant for monitoring the hydrolysis of phosphonate esters into their acidic forms. apsnet.orgnih.gov

Separation in IC is achieved using a stationary phase containing ion-exchange functional groups. For anionic phosphonates, an anion-exchange column is used. chromforum.org The mobile phase is an aqueous buffer (e.g., carbonate/bicarbonate or hydroxide), and its ionic strength is adjusted to elute the analytes. nih.gov A suppressor is often used after the column to reduce the background conductivity of the eluent, thereby increasing the sensitivity of the conductivity detector, which is standard for this technique. apsnet.org Coupling IC with mass spectrometry (IC-MS) can provide even greater specificity and sensitivity. nih.govives-openscience.eu

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a pure organic compound. For organophosphorus compounds, phosphorus (P) content is determined separately, often via inductively coupled plasma (ICP) techniques after sample digestion.

This method provides the empirical formula of a compound, which can be compared to the theoretical formula to verify its stoichiometric composition and purity. For a newly synthesized compound like this compound, elemental analysis is a critical step in its characterization. The process involves combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, etc.) are separated and quantified to determine the elemental percentages.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₂₁O₃P)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.143 | 64.45 |

| Hydrogen | H | 1.008 | 21.168 | 8.73 |

| Oxygen | O | 15.999 | 47.997 | 19.82 |

| Phosphorus | P | 30.974 | 30.974 | 12.79 |

| Total | | | 256.282 | 100.00 |

A close match between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and purity.

Mechanistic Investigations of Hexyl Methyl Phenylphosphonate Reactions and Transformations

Elucidation of Reaction Mechanisms in Phosphonate (B1237965) Ester Formation

The synthesis of hexyl methyl phenylphosphonate (B1237145), a mixed diester of phenylphosphonic acid, involves the formation of a stable phosphorus-carbon (P-C) bond and two distinct phosphorus-oxygen (P-O) ester bonds. The elucidation of the reaction mechanisms for creating these bonds is fundamental to controlling the synthesis and achieving desired yields and purity. Two of the most significant reactions in this context are the Michaelis-Arbuzov reaction and the Hirao coupling, which are primarily used to form the P-C bond. The subsequent esterification or transesterification steps to introduce the hexyl and methyl groups follow different mechanistic pathways.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. acs.orgresearchgate.net It traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net The mechanism commences with the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide in an SN2 reaction. researchgate.net This initial step forms a quasi-phosphonium salt intermediate. researchgate.net In the subsequent step, the halide anion, acting as a nucleophile, attacks one of the alkoxy carbons of the phosphonium (B103445) salt, also via an SN2 mechanism, leading to the formation of the phosphonate ester and an alkyl halide byproduct. researchgate.net

For the synthesis of an arylphosphonate like phenylphosphonate, a variation of the Michaelis-Arbuzov reaction can be employed. While the classic reaction is not suitable for aryl halides, related methodologies have been developed. For instance, a palladium-catalyzed version of the Michaelis-Arbuzov reaction allows for the coupling of triaryl phosphites with aryl iodides under mild conditions. nih.gov

The Hirao coupling reaction offers a more direct route to arylphosphonates. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dialkyl phosphite with an aryl halide. acs.orgacs.org The catalytic cycle is believed to start with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting arylpalladium(II) complex then undergoes a reaction with the dialkyl phosphite, often in the presence of a base, to form a phosphonate-palladium intermediate. Reductive elimination from this intermediate yields the arylphosphonate and regenerates the palladium(0) catalyst. acs.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and substrate scope. acs.orgacs.org For instance, using Pd(OAc)₂ with dppf as a ligand has been shown to improve the reaction with various aryl and heteroaryl halides. acs.org

The formation of the mixed hexyl methyl ester of phenylphosphonic acid can be achieved through a stepwise approach. One common strategy involves the initial synthesis of a symmetrical diaryl or dialkyl phenylphosphonate, followed by selective hydrolysis and subsequent re-esterification, or through transesterification. researchgate.netnih.gov For example, diphenyl phenylphosphonate could be partially hydrolyzed to phenylphosphonic acid monomethyl ester, which can then be esterified with hexanol. Alternatively, a direct aryloxylation/alkyloxylation of a dialkyl phosphonate can be achieved. researchgate.net Recent methods have also explored copper-catalyzed synthesis of mixed alkyl aryl phosphonates from dialkyl phosphonates and diaryliodonium salts, offering a milder alternative to traditional methods. nih.govnih.gov

| Reaction | Key Step | Description |

| Michaelis-Arbuzov | Nucleophilic attack of phosphite on alkyl halide | Formation of a quasi-phosphonium intermediate. researchgate.netresearchgate.net |

| Dealkylation of the phosphonium salt | SN2 attack by the halide anion on an alkoxy group. researchgate.net | |

| Hirao Coupling | Oxidative addition of aryl halide to Pd(0) | Formation of an arylpalladium(II) complex. acs.org |

| Transmetalation/Reductive Elimination | Reaction with dialkyl phosphite and subsequent formation of the P-C bond. acs.org | |

| Mixed Ester Synthesis | Stepwise hydrolysis and esterification | Controlled formation of different ester groups. researchgate.netnih.gov |

| Direct aryloxylation/alkyloxylation | In-situ generation of a reactive P(V) species for reaction with alcohols/phenols. researchgate.net |

Mechanistic Aspects of Phosphonate Ester Hydrolysis and Transesterification

The stability of the P-O ester bonds in hexyl methyl phenylphosphonate is a critical aspect of its chemistry, and understanding the mechanisms of their cleavage through hydrolysis and transesterification is essential. These reactions can be catalyzed by either acids or bases, and the prevailing mechanism can lead to either P-O or C-O bond cleavage.

Hydrolysis of phosphonate esters can proceed through different pathways depending on the reaction conditions. researchgate.net

Under acidic conditions , the hydrolysis mechanism can be complex. The reaction is often initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule can act as a nucleophile and attack the phosphorus center. The mechanism can proceed via an AAc2 pathway, involving P-O bond cleavage, or an AAl1 or AAl2 pathway, involving C-O bond cleavage. researchgate.net The choice of pathway is influenced by the nature of the alkyl and aryl groups attached to the phosphorus. For instance, studies on the acid-catalyzed hydrolysis of methyl dialkylphosphinates have shown that both polar and steric effects have a relatively small influence compared to base-catalyzed hydrolysis. researchgate.net

Under basic conditions , the hydrolysis of phosphonate esters typically involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state. The subsequent departure of an alkoxy or aryloxy group results in the cleavage of the P-O bond. The rate of hydrolysis is significantly influenced by the nature of the leaving group; for example, aryl esters are generally more susceptible to hydrolysis than alkyl esters due to the better leaving group ability of the phenoxide ion. The hydrolysis of phosphodiesters is generally slower than that of phosphomonoesters due to the lack of an intramolecular general acid to assist in the departure of the leaving group. nih.gov

Transesterification is a process where one alkoxy or aryloxy group of the phosphonate ester is exchanged for another by reacting with an alcohol. organic-chemistry.org This reaction is also typically catalyzed by an acid or a base. The mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. organic-chemistry.org For instance, the transesterification of a diaryl phosphonate with an alcohol in the presence of an alkali metal salt can lead to the formation of a mixed aryl alkyl phosphonate. acs.org The reaction equilibrium can often be shifted by removing one of the products, such as a lower-boiling alcohol, by distillation. organic-chemistry.org Metal catalysts, such as those based on aluminum, gallium, or iron phosphates, have also been developed to facilitate transesterification reactions. nih.gov

| Factor | Influence on Mechanism |

| pH | Determines the nature of the catalyst (H₃O⁺ or OH⁻) and the protonation state of the phosphonate. researchgate.net |

| Leaving Group | Better leaving groups (e.g., phenoxide) favor P-O cleavage. |

| Steric Hindrance | Can influence the accessibility of the phosphorus center to the nucleophile. researchgate.net |

| Solvent | Can affect the stability of intermediates and transition states. |

| Catalyst | Acids, bases, or metal ions can alter the reaction pathway and rate. organic-chemistry.orgnih.gov |

Insights into Enzyme-Substrate Interactions with Phosphonate Analogues focusing on Catalytic Mechanisms

Phosphonate esters, due to their structural similarity to phosphate (B84403) esters but with enhanced stability against hydrolysis, serve as excellent tools for investigating enzyme-substrate interactions and elucidating catalytic mechanisms. researchgate.net Specifically, phosphonates are often used as stable mimics of the transition states of enzymatic reactions involving phosphate or carboxylate substrates. researchgate.netresearchgate.net

The tetrahedral geometry of the phosphonate group closely resembles the trigonal bipyramidal transition state of phosphoryl transfer reactions or the tetrahedral intermediate in the hydrolysis of esters and amides. researchgate.netnih.gov This structural mimicry allows phosphonates to bind tightly to the active site of an enzyme, acting as potent competitive inhibitors. researchgate.net By studying the kinetics and thermodynamics of this inhibition, researchers can gain valuable insights into the catalytic strategy of the enzyme.

For example, in the case of peptidases, phosphonate analogues of peptide substrates have been shown to be powerful transition-state analogue inhibitors. nih.gov The phosphonate moiety mimics the tetrahedral intermediate formed during the nucleophilic attack of water on the scissile peptide bond. The strength of binding of these phosphonate inhibitors can provide a quantitative measure of the extent to which the enzyme stabilizes the transition state. nih.gov

Similarly, phosphonates have been instrumental in understanding the mechanisms of hydrolases that act on phosphate esters, such as phosphatases and phosphodiesterases. The replacement of a labile P-O-C linkage with a stable P-C bond allows for the "trapping" of the enzyme-substrate complex, facilitating structural studies, for instance, by X-ray crystallography. These studies can reveal the specific interactions between the phosphonate analogue and the amino acid residues in the active site, providing a snapshot of the catalytic machinery at work. nih.gov

The catalytic mechanisms of enzymes often involve general acid-base catalysis, covalent catalysis, and electrostatic stabilization of the transition state. wou.edu Phosphonate analogues help to dissect these contributions. For instance, the pKa values of the phosphonic acid moiety can be tuned by introducing substituents, such as fluorine atoms, to better mimic the electronic properties of the phosphate group. researchgate.net By observing how these modifications affect inhibitor binding, one can infer the importance of electrostatic interactions in the active site.

| Enzyme Class | Phosphonate Analogue Mimics | Mechanistic Insights Gained |

| Peptidases | Tetrahedral intermediate of peptide hydrolysis researchgate.netnih.gov | Role of active site residues in transition state stabilization, strength of binding interactions. nih.gov |

| Phosphatases | Phosphate ester substrate or transition state researchgate.net | Identification of key catalytic residues, understanding of phosphoryl transfer mechanism. nih.gov |

| Lipases | Tetrahedral intermediate of ester hydrolysis researchgate.net | Elucidation of the catalytic triad's function, role of the oxyanion hole. |

| β-Lactamases | Acyl-enzyme intermediate nih.gov | Detection of enzyme isoforms and alternative reaction pathways. nih.gov |

Ligand Exchange Mechanisms Involving Phosphonates with Metal-Oxo Clusters

The interaction of phosphonates with metal-oxo clusters is a rich area of coordination chemistry with relevance to materials science, catalysis, and bioinorganic chemistry. Metal-oxo clusters are discrete, polynuclear metal-oxygen frameworks that can act as soluble models for metal oxide surfaces. rsc.orgwikipedia.org Phosphonates, with their multiple oxygen donor atoms, can bind to these clusters in various coordination modes, including monodentate, bidentate, and tridentate fashions. nih.govnih.gov

The mechanism of ligand exchange, where a phosphonate ligand displaces another ligand or solvent molecule from the coordination sphere of a metal ion in the cluster, is of fundamental importance. These exchange reactions are crucial for the functionalization of metal-oxo clusters and the synthesis of hybrid organic-inorganic materials. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand exchange dynamics. scispace.com By monitoring the changes in the NMR spectra, particularly the 31P NMR signals of the phosphonate, as a function of temperature or concentration, one can determine the rates and activation parameters of the exchange process. nih.govrsc.org These studies can reveal whether the exchange occurs through a dissociative, associative, or interchange mechanism.

For instance, in the case of phosphonate binding to zirconium-oxo clusters, it has been shown that phosphonate ligands can bridge multiple metal centers, leading to the formation of stable, well-defined structures. nih.gov The exchange of these phosphonates with other ligands would likely involve a complex series of bond-breaking and bond-forming steps. Theoretical studies, such as those using Density Functional Theory (DFT), can complement experimental findings by providing detailed energetic profiles of the ligand exchange pathways and identifying the key intermediates and transition states. nih.gov

The strength of the phosphonate-metal bond is a critical factor governing the ligand exchange mechanism. Phosphonates generally form stronger bonds with hard metal ions like Zr4+ and Ti4+ compared to carboxylates, making the resulting materials more robust. nih.gov This has implications for the design of stable catalysts and functional materials based on phosphonate-modified metal-oxo clusters. The exchange kinetics will also be influenced by the steric bulk of the phosphonate's organic substituents (the hexyl and phenyl groups in this compound) and the nature of the solvent.

| Technique | Information Provided |

| NMR Spectroscopy (31P, 1H) | Rates of exchange, identification of different coordinated species, determination of activation parameters. scispace.comnih.govrsc.org |

| X-ray Crystallography | Static picture of the coordination mode of the phosphonate ligand to the metal-oxo cluster. nih.gov |

| Density Functional Theory (DFT) | Energetic profiles of reaction pathways, structures of intermediates and transition states. nih.gov |

| Infrared (IR) Spectroscopy | Information on the binding mode of the phosphonate group to the metal center. |

| Mass Spectrometry | Characterization of the resulting cluster-ligand complexes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.